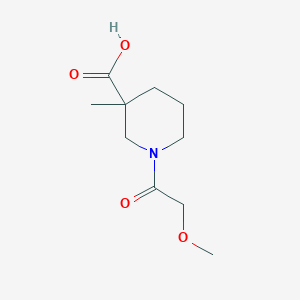

1-(2-Methoxyacetyl)-3-methylpiperidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(2-methoxyacetyl)-3-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(9(13)14)4-3-5-11(7-10)8(12)6-15-2/h3-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDOHUNIBQGIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Intermediates

- 3-Methylpiperidine-3-carboxylic acid or its esters serve as the backbone for the synthesis.

- 2-Methoxyacetyl chloride or equivalent acylating agents are used to introduce the methoxyacetyl group.

- Protective groups such as Boc (tert-butoxycarbonyl) may be employed to protect amine or acid functionalities during intermediate steps.

Synthesis Route Example

A representative synthetic route involves:

Esterification of 3-methylpiperidine-3-carboxylic acid to form the methyl ester derivative, facilitating subsequent transformations.

N-Acylation : The piperidine nitrogen is acylated with 2-methoxyacetyl chloride under controlled temperature, typically in an inert solvent like dichloromethane or acetonitrile, in the presence of a base such as triethylamine to neutralize HCl byproduct.

Hydrogenation or Reduction : If the starting material is a pyridine derivative, catalytic hydrogenation (e.g., using PtO2 or Pd/C under hydrogen atmosphere) converts the pyridine ring to the saturated piperidine ring, preserving the substituents.

Hydrolysis : The ester group is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Purification : The crude product is purified by recrystallization or slurry treatment in methanol-water mixtures, often under reflux, to achieve high purity.

Experimental Conditions and Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Methanol, thionyl chloride, 0 °C to rt | ~80 | Formation of methyl ester intermediate |

| N-Acylation | 2-Methoxyacetyl chloride, triethylamine, DCM, 0-25 °C | 85-90 | Controlled addition to avoid over-acylation |

| Hydrogenation | PtO2 or Pd/C catalyst, AcOH solvent, H2 balloon, rt, 16-24 h | >95 | Converts pyridine to piperidine ring |

| Hydrolysis | Aqueous NaOH or HCl, reflux | 90-95 | Converts ester to carboxylic acid |

| Purification | Methanol-water (3:7), reflux, filtration, drying | 78-84 | Achieves >99% purity by HPLC |

Research Findings and Analytical Data

Purity and Yield : High-performance liquid chromatography (HPLC) analyses confirm purity levels exceeding 99% after purification steps, with overall yields ranging from 75% to 90% depending on reaction scale and conditions.

Reaction Monitoring : Progress is monitored by HPLC and NMR spectroscopy, ensuring minimal formation of side products such as positional isomers or over-acylated species.

pH Control : During hydrolysis and crystallization, pH adjustments (typically to pH ~4) are critical to maximize product precipitation and purity.

Solvent Effects : Methanol-water mixtures are preferred for recrystallization due to favorable solubility profiles and ease of removal.

Comparative Analysis of Acylation Agents

| Acylating Agent | Reaction Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 2-Methoxyacetyl chloride | 2-4 | 85-90 | >99 | Most common, high selectivity |

| Dimethyl sulfate | 2-5 | 80-85 | 98-99 | Used in related methylation steps |

| Trimethyl phosphate | 2-7 | 78-83 | 98-99 | Alternative acylation reagent |

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methoxyacetyl)-3-methylpiperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Aplicaciones Científicas De Investigación

1-(2-Methoxyacetyl)-3-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2-Methoxyacetyl)-3-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyacetyl group can interact with enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their function and stability.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Piperidine-3-carboxylic Acid Derivatives

Key Observations :

- The methoxyacetyl group in the target compound balances lipophilicity and polarity compared to the more hydrophobic Boc group or the aromatic phenoxypropanoyl group .

Physicochemical Properties

Table 2: Physicochemical Data

Analysis :

- The addition of the 3-methyl group increases molecular weight and slightly elevates LogP compared to non-methylated analogs .

- The Boc-protected derivative () exhibits significantly higher lipophilicity, reducing aqueous solubility .

Actividad Biológica

1-(2-Methoxyacetyl)-3-methylpiperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from diverse research studies and findings.

Chemical Structure

The compound features a piperidine ring substituted with a methoxyacetyl group and a carboxylic acid moiety. This unique structure is hypothesized to contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of piperidine compounds often exhibit significant anticancer properties. Studies have shown that modifications in the piperidine structure can enhance their inhibitory effects on cancer cell proliferation. For instance, compounds with similar scaffolds have demonstrated IC50 values in the low nanomolar range against various cancer cell lines, suggesting that this compound may also possess potent anticancer activity.

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| Compound A | 8.6 | Gastric cancer (MKN45) |

| Compound B | 11.2 | Breast cancer (MCF-7) |

| This compound | TBD | TBD |

The mechanism of action for piperidine derivatives typically involves the inhibition of key signaling pathways associated with cancer cell growth and survival. For example, some compounds have been shown to inhibit c-Met kinase activity, which plays a crucial role in tumorigenesis and metastasis. The specific binding interactions between this compound and its molecular targets are under investigation but are expected to involve modulation of enzyme activities related to cancer progression.

Antimicrobial Activity

In addition to anticancer properties, piperidine derivatives have been evaluated for their antimicrobial activities. Some studies suggest that modifications can lead to enhanced efficacy against resistant strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 2 µg/mL against certain pathogens, indicating potential therapeutic applications in infectious diseases.

Case Studies

- Study on Anticancer Activity : A recent study synthesized various piperidine derivatives and evaluated their effects on c-Met-driven cell proliferation. The most potent derivative exhibited an IC50 of 8.6 nM against MKN45 gastric cancer cells, suggesting that structural modifications can lead to significant enhancements in biological activity.

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of piperidine derivatives against Mycobacterium tuberculosis. Compounds showed MIC values ranging from 0.5 to 4 µg/mL against resistant strains, highlighting the potential for developing new treatments for tuberculosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.